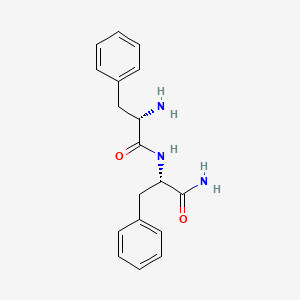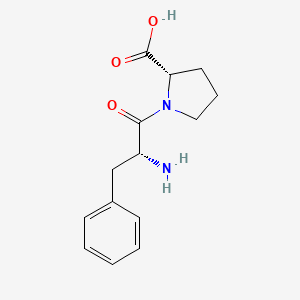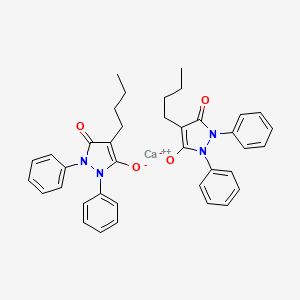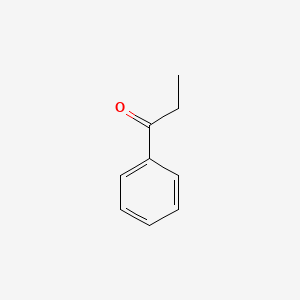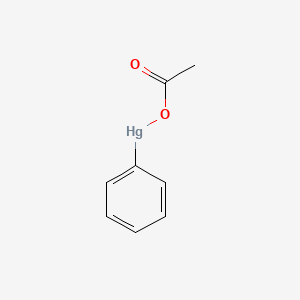
HPPH
概要
説明
3-(1’-ヘキシルオキシエチル)ピロフェオフォルビドaは、一般にHPPHと呼ばれ、ピロフェオフォルビドαから誘導された第2世代の光増感剤です。主に、さまざまな癌の治療における光線力学療法(PDT)で使用されます。 This compoundは、光活性化により活性酸素種を生成する能力など、有利な光物理学的特性により注目を集めており、これは癌細胞の破壊につながります .
科学的研究の応用
HPPH has a wide range of scientific research applications, including:
Chemistry: this compound is used as a photosensitizer in various chemical reactions, particularly those involving the generation of reactive oxygen species.
Biology: In biological research, this compound is used to study cellular processes and the effects of reactive oxygen species on cells.
作用機序
HPPHの作用機序には、特定の波長の光による活性化が含まれます。活性化されると、this compoundは活性酸素種、主に一重項酸素を生成し、癌細胞に細胞損傷とアポトーシスを誘発します。this compoundの分子標的は、細胞膜、ミトコンドリア、およびその他の細胞小器官です。 This compoundの光線力学的作用に関与する経路には、細胞構造の破壊と酸化ストレスの誘導が含まれます .
類似化合物の比較
類似化合物
This compoundと類似の化合物には、以下のような他の第2世代の光増感剤が含まれます。
フォトフリン: 光線力学療法で広く使用されているもう1つの光増感剤です。
メチルアミノレブリン酸: 光線性角化症と基底細胞癌の治療に使用されます。
テモポルフィン: 頭頸部癌の治療に使用される光増感剤.
This compoundの独自性
This compoundは、高一重項酸素量子収率と癌細胞内への局在化能力など、有利な光物理学的特性により、ユニークです。 これらの特性により、this compoundは光線力学療法で特に効果的であり、効力と安全性において他の光増感剤よりも利点があります .
生化学分析
Biochemical Properties
HPPH interacts with various biomolecules in biochemical reactions. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Cellular Effects
This compound has demonstrated potential cancer applications in previously presented in vivo studies . It has been shown to have higher accumulation in certain cancer cell lines compared to fibroblast cells . This compound’s retention varied significantly among different cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves structural modifications for multimodal applications and the combination of multifunctional compounds . This leads to improved imaging localization and superior anti-tumor effects . The evolution toward third-generation photosensitizers based on this compound involves these modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates enhanced thermal and steric stability in lipid-based formulations . This stability is due to the presence of PEG-2 K and the this compound that resulted from the van der Waals forces between various molecular species .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models were not found in the search results, it is known that this compound has demonstrated potential cancer applications in previously presented in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Transport and Distribution
It is known that this compound has demonstrated potential cancer applications in previously presented in vivo studies .
Subcellular Localization
The subcellular localization of this compound changes when it is conjugated with carbohydrates. The carbohydrate moieties on conjugating with this compound altered the uptake and intracellular localization from mitochondria to lysosomes .
準備方法
合成経路と反応条件
HPPHの合成には、ピロフェオフォルビドαの修飾が含まれます。合成における重要なステップは、ピロフェオフォルビドα分子の3位へのヘキシルオキシエチル基の導入です。これは、通常、エステル化や還元などの化学反応のシリーズによって達成されます。 反応条件には、多くの場合、所望の変換を促進するための有機溶媒や触媒の使用が含まれます .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。プロセスは、より高い収量と純度のために最適化されており、多くの場合、クロマトグラフィーなどの高度な精製技術が含まれます。 工業生産は、医薬品用途の規制基準への準拠も保証します .
化学反応の分析
反応の種類
HPPHは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、酸化されて異なる誘導体を形成し、これは光物理学的特性が変化する可能性があります。
還元: 還元反応は、this compound分子の官能基を修飾することができ、光線力学的活性を高める可能性があります。
置換: 置換反応は、this compound分子に異なる置換基を導入することができ、改善された特性を持つ新しい誘導体の形成につながります.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、this compound分子の完全性を維持しながら、所望の変換を達成するために慎重に制御されます .
形成される主要な生成物
これらの反応から形成される主要な生成物は、通常、光物理学的特性が修飾されたthis compoundの誘導体です。 これらの誘導体は、多くの場合、光線力学療法やその他の生物医学的用途における可能性のある用途について評価されます .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用があります。
化学: this compoundは、さまざまな化学反応、特に活性酸素種の生成を伴う化学反応で光増感剤として使用されます。
生物学: 生物学的研究では、this compoundは細胞プロセスと活性酸素種が細胞に与える影響を研究するために使用されます。
類似化合物との比較
Similar Compounds
Similar compounds to HPPH include other second-generation photosensitizers such as:
Photofrin: Another widely used photosensitizer in photodynamic therapy.
Methyl aminolevulinate: Used in the treatment of actinic keratosis and basal cell carcinoma.
Temoporfin: A photosensitizer used in the treatment of head and neck cancers.
Uniqueness of this compound
This compound is unique due to its favorable photophysical properties, including its high singlet oxygen quantum yield and its ability to localize within cancer cells. These properties make this compound particularly effective in photodynamic therapy, offering advantages over other photosensitizers in terms of efficacy and safety .
特性
IUPAC Name |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-USOGPTGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028872 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149402-51-7 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)


